![molecular formula C19H31NO5 B12603253 Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- CAS No. 881200-22-2](/img/structure/B12603253.png)
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-: is a complex organic compound characterized by the presence of multiple hydroxyl groups attached to a benzamide core. This compound is part of a broader class of benzamides, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- typically involves the reaction of 3,4,5-trihydroxybenzoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can minimize human error and improve reproducibility.
化学反応の分析
Types of Reactions
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated benzamide derivatives.
科学的研究の応用
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.
作用機序
The mechanism by which Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the amide group can participate in interactions with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
3,4,5-Trihydroxybenzamide: Shares the same benzamide core but lacks the long alkyl chain.
Gallic Acid:
Resveratrol: Contains multiple hydroxyl groups and is known for its antioxidant properties.
Uniqueness
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- is unique due to the presence of both the benzamide core and the long alkyl chain, which can influence its solubility, stability, and interaction with biological molecules
特性
CAS番号 |
881200-22-2 |
|---|---|
分子式 |
C19H31NO5 |
分子量 |
353.5 g/mol |
IUPAC名 |
3,4,5-trihydroxy-N-(1-hydroxydodecan-2-yl)benzamide |
InChI |
InChI=1S/C19H31NO5/c1-2-3-4-5-6-7-8-9-10-15(13-21)20-19(25)14-11-16(22)18(24)17(23)12-14/h11-12,15,21-24H,2-10,13H2,1H3,(H,20,25) |
InChIキー |
TUWHAZFVRYLNML-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CO)NC(=O)C1=CC(=C(C(=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)
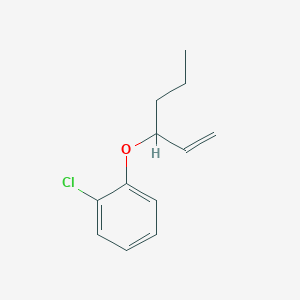
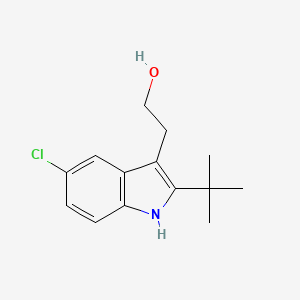
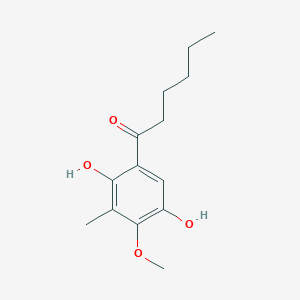
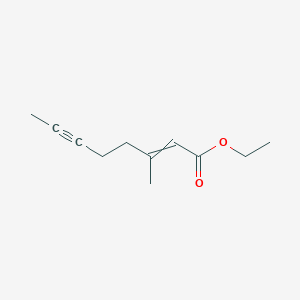
![Dimethyl (2'Z)-1-benzyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B12603197.png)
![2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione](/img/structure/B12603200.png)
![2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12603205.png)
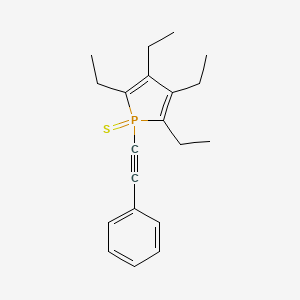
![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)



![N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603247.png)
